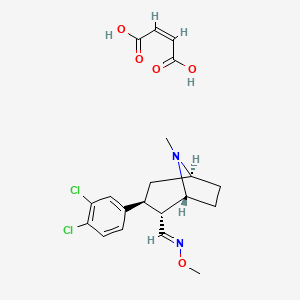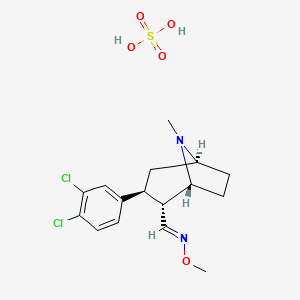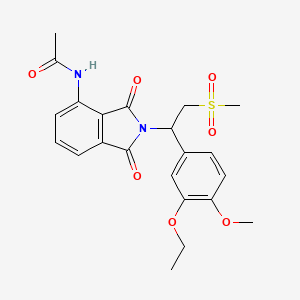
艾普拉莫司,(+/-)-
概述
描述
Apremilast, sold under the brand name Otezla, is a small-molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4). It is primarily used for the treatment of certain types of psoriasis and psoriatic arthritis. Apremilast works by modulating the immune response and reducing inflammation, making it effective in managing chronic inflammatory conditions .
科学研究应用
Apremilast has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis . Research has also explored its potential benefits in managing metabolic effects, including weight management and lipid profile improvement in patients with moderate-to-severe psoriasis . Additionally, Apremilast has been studied for its efficacy in treating other immune-related inflammatory diseases .
作用机制
Target of Action
Apremilast, also known as Otezla, is a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the inflammatory response by modulating levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various intracellular pathways .
Mode of Action
Apremilast works by inhibiting PDE4 , which is specific for cAMP . This inhibition results in increased intracellular cAMP levels . Elevated cAMP levels down-regulate the inflammatory response by modulating the expression of various inflammatory mediators .
Biochemical Pathways
The increase in cAMP levels due to PDE4 inhibition by apremilast leads to a decrease in the expression of pro-inflammatory mediators such as tumor necrosis factor alpha (TNF-α), interleukin 23 (IL-23), and inducible nitric oxide synthase . It also leads to an increase in the expression of anti-inflammatory cytokines such as IL-10 . Apremilast has been found to regulate the balance between Th17 cells and T regulatory (Treg) cells via the PI3K/AKT/FoxO1 signaling pathway .
Pharmacokinetics
Apremilast is administered orally and has a bioavailability of approximately 73% . It reaches peak plasma concentration (Tmax) in about 2.5 hours . The drug is primarily metabolized in the liver by CYP3A4, with minor contributions from CYP2A6 and CYP1A2 . The elimination half-life of apremilast is between 6 and 9 hours . It is excreted in urine (58%) and feces (39%) .
Result of Action
The inhibition of PDE4 by apremilast and the subsequent increase in cAMP levels lead to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory cytokines . This results in a decrease in inflammation and the symptoms associated with it, such as in conditions like psoriasis and psoriatic arthritis .
Action Environment
The action of apremilast can be influenced by various environmental factors. For instance, the cause of Behçet’s disease, a condition for which apremilast is indicated, is thought to be an interaction between genetics and environmental factors
生化分析
Biochemical Properties
Apremilast, (+/-)-, functions by inhibiting the activity of PDE4, which is the dominant enzyme responsible for breaking down cAMP in inflammatory cells. This inhibition leads to an increase in intracellular cAMP levels, which in turn regulates the production of various inflammatory mediators. Apremilast, (+/-)-, interacts with several biomolecules, including protein kinase A (PKA) substrates such as CREB and activating transcription factor-1. These interactions result in the phosphorylation of these substrates and the inhibition of NF-κB transcriptional activity .
Cellular Effects
Apremilast, (+/-)-, has significant effects on various cell types and cellular processes. In monocytes and T cells, it elevates intracellular cAMP levels, leading to the phosphorylation of PKA substrates and inhibition of NF-κB activity. This results in the upregulation and downregulation of several genes induced via TLR4. Additionally, Apremilast, (+/-)-, reduces the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, IL-12, and IL-23, while increasing the production of the anti-inflammatory cytokine IL-10 .
Molecular Mechanism
The molecular mechanism of Apremilast, (+/-)-, involves the inhibition of PDE4, leading to increased intracellular cAMP levels. This elevation in cAMP activates PKA, which then phosphorylates various substrates, including CREB and activating transcription factor-1. These phosphorylated substrates inhibit NF-κB transcriptional activity, resulting in the modulation of gene expression. Apremilast, (+/-)-, also affects the production of inflammatory mediators by inhibiting the synthesis of TNF-α and other pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Apremilast, (+/-)-, have been observed over various time periods. Studies have shown that the compound maintains its efficacy over extended periods, with sustained improvements in clinical measures such as the Psoriasis Area and Severity Index (PASI) and the American College of Rheumatology (ACR) response criteria. Apremilast, (+/-)-, has demonstrated stability and a consistent safety profile over 52 weeks of treatment .
Dosage Effects in Animal Models
In animal models, the effects of Apremilast, (+/-)-, vary with different dosages. Lower doses have been shown to effectively reduce inflammation and cytokine production, while higher doses may lead to adverse effects such as gastrointestinal disturbances. The compound has demonstrated a wide therapeutic index, with significant anti-inflammatory effects observed at doses as low as 1 mg/kg .
Metabolic Pathways
Apremilast, (+/-)-, is extensively metabolized via multiple pathways. The predominant metabolite is O-desmethyl apremilast glucuronide, which represents a significant portion of the circulating and excreted radioactivity. Other minor metabolites are formed through O-demethylation, O-deethylation, N-deacetylation, hydroxylation, glucuronidation, and hydrolysis. Metabolic clearance is the major route of elimination for Apremilast, (+/-)- .
Transport and Distribution
Apremilast, (+/-)-, is transported and distributed within cells and tissues primarily through passive diffusion. The compound is extensively metabolized in the liver, with a significant portion excreted in urine and feces. The pharmacokinetics of Apremilast, (+/-)-, indicate rapid absorption and distribution, with a mean Cmax of 333 ng/mL and a half-life of approximately 6-9 hours .
Subcellular Localization
The subcellular localization of Apremilast, (+/-)-, is primarily within the cytoplasm, where it exerts its effects on PDE4 and cAMP levels. The compound does not significantly inhibit other PDEs, kinases, enzymes, or receptors, ensuring its specificity for PDE4. This localization allows Apremilast, (+/-)-, to effectively modulate intracellular signaling pathways and inflammatory responses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Apremilast involves multiple steps, starting with the preparation of key intermediates. One of the methods includes the catalytic asymmetric hydrogenation of sulfonyl enamine using rhodium/(S,R)-tert-Butyl Josiphos as the catalyst . Another method involves the use of high-performance liquid chromatography (HPLC) to quantify process-related impurities and ensure the purity of the final product .
Industrial Production Methods: Industrial production of Apremilast typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of buffer solutions, standard stock solutions, and the use of specific reagents like ammonium format, ammonium bicarbonate, and formic acid .
化学反应分析
Types of Reactions: Apremilast undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is extensively metabolized via multiple pathways, including O-demethylation, O-deethylation, N-deacetylation, hydroxylation, glucuronidation, and hydrolysis .
Common Reagents and Conditions: Common reagents used in the reactions involving Apremilast include acetonitrile, sodium acetate buffer, hydrochloric acid, hydrogen peroxide, and sodium hydroxide . The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed: The major metabolites of Apremilast include O-desmethyl apremilast glucuronide, which represents a significant portion of the excreted radioactivity. Other minor metabolites are formed through various metabolic pathways .
相似化合物的比较
- Roflumilast
- Crisaborole
属性
IUPAC Name |
N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253168-86-4 | |
| Record name | Apremilast, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253168864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APREMILAST, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5UK68MGDZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667485.png)
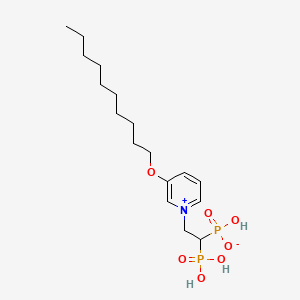
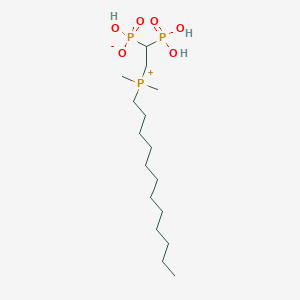
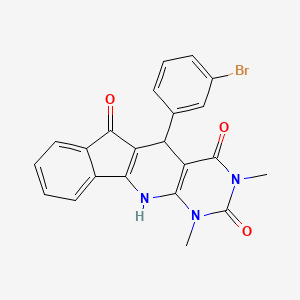

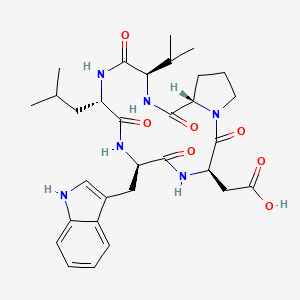
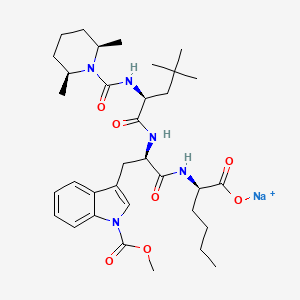
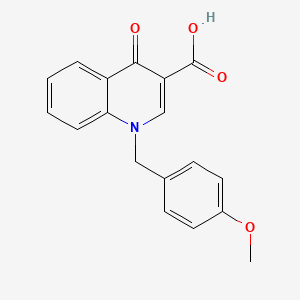
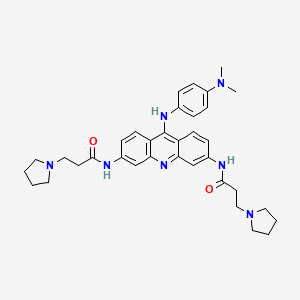
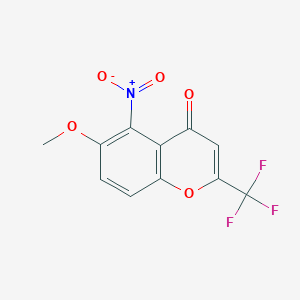
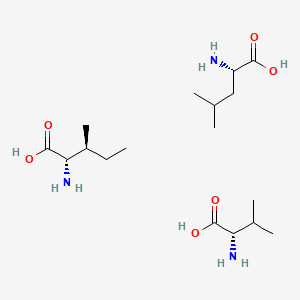
![(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine](/img/structure/B1667503.png)
